molecular formula C7H12N4O B099146 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine CAS No. 16399-10-3

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine

Cat. No.: B099146
CAS No.: 16399-10-3
M. Wt: 168.2 g/mol
InChI Key: OYUFSQBBGSLPTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine typically involves the reaction of appropriate triazine derivatives with ethylamine and methanol under controlled conditions. One common method includes the reaction of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents such as acetonitrile can further enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial or herbicidal effects .

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
  • 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine

Comparison:

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it valuable in diverse applications.

Properties

IUPAC Name

N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUFSQBBGSLPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274839
Record name 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16399-10-3
Record name 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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